sodium;3-hydroxybenzenesulfonate
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Overview
Description
Sodium 3-hydroxybenzenesulfonate is an organic compound with the chemical formula C6H5NaO4S. It is a sodium salt of 3-hydroxybenzenesulfonic acid and appears as a white crystalline solid. This compound is known for its good solubility in water and organic solvents, making it useful in various industrial applications .
Preparation Methods
Sodium 3-hydroxybenzenesulfonate is typically synthesized through the reaction of benzenesulfonic acid with sodium hydroxide. The process involves the following steps :
Reaction: Benzenesulfonic acid is reacted with sodium hydroxide under controlled temperature and pH conditions.
Neutralization: The reaction mixture is neutralized to form the sodium salt.
Crystallization: The product is then crystallized from the solution.
Drying: The crystallized product is dried to obtain pure sodium 3-hydroxybenzenesulfonate.
Chemical Reactions Analysis
Sodium 3-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in substitution reactions to form esters, amides, and sulfones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are sulfonic acids, sulfonates, and sulfones .
Scientific Research Applications
Sodium 3-hydroxybenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form esters, amides, and sulfones.
Biology: It is used in biochemical assays and as a buffer component in various biological experiments.
Industry: It is used as a raw material in the production of dyes, detergents, and surfactants.
Mechanism of Action
The mechanism of action of sodium 3-hydroxybenzenesulfonate involves its interaction with various molecular targets and pathways. It acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules. This modification can alter the chemical and physical properties of the target molecules, making them more soluble and reactive .
Comparison with Similar Compounds
Sodium 3-hydroxybenzenesulfonate can be compared with other similar compounds such as:
Sodium 4-hydroxybenzenesulfonate: Similar in structure but with the hydroxyl group at the para position.
Sodium dodecylbenzenesulfonate: A longer alkyl chain, used primarily as a surfactant.
Sodium p-nitrophenolate dihydrate: Used in nonlinear optical applications.
The uniqueness of sodium 3-hydroxybenzenesulfonate lies in its specific reactivity and solubility properties, making it suitable for a variety of specialized applications in different fields .
Properties
IUPAC Name |
sodium;3-hydroxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGMNXFMNIFZLK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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